1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene

Cell Proliferation Assay Bioorthogonal Chemistry Fluorescent Probe

Researchers require TPE-based azides with consistent click reactivity and predictable AIE performance. This tetraphenylethylene derivative features two azidomethyl groups for CuAAC chemistry. - **For cell biology**: Enables clickable probes with photostability exceeding Alexa-azide in EdU time-lapse microscopy, preventing signal loss. - **For materials science**: Polytriazole chemosensors detect nitroaromatics at 0.1 ppm; organogelators via sterol conjugation. - **For medicinal chemistry**: Validated core for multivalent LecA/LecB ligands with nanomolar affinity (anti-biofilm). Commercial-grade, immediate shipment.

Molecular Formula C28H22N6
Molecular Weight 442.5 g/mol
Cat. No. B12061545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene
Molecular FormulaC28H22N6
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN=[N+]=[N-])C4=CC=C(C=C4)CN=[N+]=[N-]
InChIInChI=1S/C28H22N6/c29-33-31-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(14-18-26)20-32-34-30/h1-18H,19-20H2/b28-27+
InChIKeyIXQXFSMBYFNNPN-BYYHNAKLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene: Technical Profile


1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene (CAS 1054451-33-0, synonym TPE-MN3) is a tetraphenylethylene (TPE) derivative functionalized with two azidomethyl groups . It exhibits aggregation-induced emission (AIE) behavior and serves as a versatile building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry [1]. The compound is non-emissive in dilute organic solution but becomes highly fluorescent upon aggregation or in the solid state [2].

1
AIE probe with aggregation-induced emission for solid-state or aggregate-state fluorescence studies
2
CuAAC click chemistry building block via azidomethyl groups for polymer and conjugate synthesis
3
Reported photophysical property context supports imaging probe and chemosensor research workflows

1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene: Why Substitution Fails


While numerous TPE-based AIE luminogens exist, the substitution of 1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene with seemingly similar analogs (e.g., TPE-N3 or TPE-OH) is not straightforward. The specific positioning and reactivity of the azidomethyl groups dictate both the efficiency of CuAAC click chemistry and the resultant photophysical properties of the conjugate or polymer [1]. For instance, the short methylene spacer in this compound yields polytriazoles with distinct AIE behavior and quenching responses compared to those derived from longer-chain diazides [2]. Furthermore, its performance in bioorthogonal labeling assays, particularly in terms of photostability and sensitivity, demonstrates a clear advantage over commercial alternatives like Alexa-azide, which is a critical differentiator for demanding imaging applications [3].

Target
TPE-MN3 with azidomethyl spacer: reported CuAAC reactivity and distinct polymer AIE response
Shorter methylene spacer influences polytriazole photophysics and quenching behavior
Analog
TPE-diazides with longer alkyl or alkoxy spacers may shift conjugation efficiency and emission properties
AIE polymer behavior and sensitivity profile may not transfer directly; requires spacer-specific validation

1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene: Quantitative Evidence


Superior Photostability vs. Alexa-azide in EdU Assays

In an EdU-based DNA synthesis assay, an azide-functionalized tetraphenylethylene derivative (TPE-MN3) was directly compared to a commercial Alexa-azide dye. The TPE-based probe exhibited both better photostability under continuous excitation and superior detection sensitivity for S-phase cells [1]. While precise numerical values for photobleaching half-lives or limit of detection were not reported in the primary source, the qualitative conclusion of "better" performance is explicitly stated in a peer-reviewed publication [1]. This evidence is cross-study comparable as it uses a widely accepted standard assay.

Photostability vs Alexa-azide
Cross-study comparable
Reported higher photostability and sensitivity in EdU assay
Supports imaging probe comparison context for S-phase DNA synthesis detection
Qualitative comparison reported; quantitative photobleaching half-life data to verify
Cell Proliferation Assay Bioorthogonal Chemistry Fluorescent Probe

Explosive Detection Sensitivity in AIE Polymer

Polytriazoles synthesized via Cu(I)-catalyzed click polymerization of 1,2-bis[(4-azidomethyl)phenyl]-1,2-diphenylethene with a diyne monomer demonstrate effective quenching of their aggregate-state emission upon exposure to nitroaromatic explosives. The emission quenching was observed at a concentration as low as 0.1 μg/mL, equivalent to 0.1 ppm [1]. This is a direct head-to-head comparison between the target compound (as a monomer) and other diazide monomers used in the same study, where the resulting polymer's quenching response is directly attributable to the monomer structure.

Explosive Detection Limit
Direct head-to-head
0.1 μg/mL (0.1 ppm)
Reported quenching detection threshold for picric acid in aggregate/solid state
Polymer derived from this monomer; spacer structure influences quenching response
Explosive Detection Chemosensor AIE Polymer

Sterol-TPE Conjugates with AIE and Gelation

The compound serves as the core AIE scaffold for synthesizing sterol-containing tetraphenylethenes (TPE-Chol and TPE-Stig) via CuAAC click reaction with alkynyl-sterols. While both the target compound and its sterol conjugates are nonluminescent in solution, the TPE-Stig conjugate uniquely self-assembles in methanol to form organogels exhibiting gelation-induced emission characteristics [1]. This is a direct head-to-head comparison between different conjugates made from the same azide precursor, highlighting that the choice of alkyne partner dictates the emergent macroscopic material property.

Organogel Formation
Direct head-to-head
TPE-Stig conjugate forms emissive organogels in methanol
Supports gelation-induced emission research for stimuli-responsive materials
Gelation ability is alkyne-partner dependent; TPE-Chol conjugate did not gel
Organogel Self-Assembly Sterol Conjugate

High-Affinity Lectin Ligand Scaffold

Tetraphenylethylene-based glycoclusters, synthesized via click chemistry from 1,2-bis(4-azidomethylphenyl)-1,2-diphenylethene, were evaluated for their binding affinity to bacterial lectins LecA and LecB from Pseudomonas aeruginosa. The resulting glycoclusters displayed nanomolar affinities toward both lectin targets [1]. This is a direct head-to-head comparison as the affinity was measured for the specific glycoclusters derived from this TPE core, with the measured nanomolar Kd values serving as a benchmark for this class of multivalent ligand.

Lectin Binding Affinity
Direct head-to-head
Nanomolar Kd range
Reported class-level affinity of glycoclusters against LecA and LecB lectins
Multivalent glycocluster context; specific Kd values to verify per conjugate
Glycocluster Bacterial Lectin High-Affinity Ligand

1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene: Key Applications


Live-Cell Imaging with Enhanced Photostability

In cell biology research requiring prolonged fluorescence observation of S-phase progression (e.g., time-lapse confocal microscopy), 1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene (TPE-MN3) is a preferred building block for clickable probes. Its demonstrated photostability, superior to the Alexa-azide benchmark in EdU assays, minimizes signal loss due to photobleaching during extended imaging sessions [1]. This ensures consistent data acquisition over time without the need for frequent media changes or probe replenishment, making it an optimal choice for longitudinal studies.

High-Sensitivity Explosive Sensors

For industrial R&D focused on security or environmental monitoring, the polytriazole derived from 1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene enables the fabrication of chemosensors capable of detecting nitroaromatic explosives at concentrations as low as 0.1 ppm [1]. This quantitative performance threshold makes it a critical monomer for engineering thin-film or aggregate-based sensing devices where trace-level detection in the vapor or solution phase is a stringent requirement.

Stimuli-Responsive Organogels

In materials science laboratories exploring self-healing materials or optical switches, this compound provides a direct synthetic route to organogelators. As demonstrated with the TPE-Stig conjugate, the azide-functionalized TPE core can be clicked with alkynyl-sterols to yield molecules that undergo spontaneous gelation in methanol [1]. This application scenario is highly relevant for researchers needing to immobilize AIE-active fluorophores within a three-dimensional network for applications in drug delivery or sensing.

Multivalent Glycoclusters as Lectin Inhibitors

In academic and industrial medicinal chemistry programs targeting anti-adhesion therapies against Pseudomonas aeruginosa, 1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene serves as a validated core for constructing multivalent glycoclusters. The resulting conjugates have been shown to bind bacterial lectins LecA and LecB with nanomolar affinities [1]. This makes the compound a strategic starting material for developing potent inhibitors of biofilm formation, a key virulence mechanism in chronic infections.

Application
Selection Property
Validation Focus
Live-cell DNA synthesis imaging
Photostability comparison context
EdU assay signal retention and S-phase detection reproducibility
Nitroaromatic explosive sensing
Quenching detection threshold
Solid-state and thin-film emission response at low-ppm concentrations
Stimuli-responsive organogel research
Gelation-induced emission context
Self-assembly and network immobilization in methanol-based systems
Multivalent glycocluster studies
Lectin-binding multivalency scaffold
Nanomolar affinity validation for LecA/LecB anti-adhesion assays
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